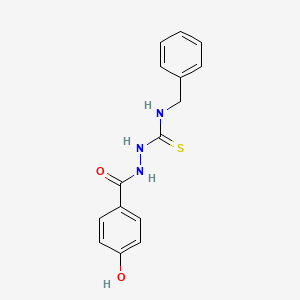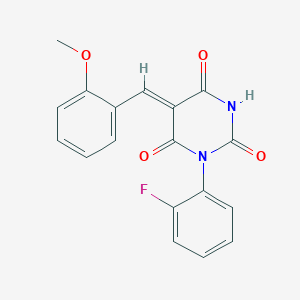
1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FMN-1-1, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of this enzyme has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high potency and specificity towards GSK-3β. However, the limitations include its poor solubility in water and the need for further optimization of its pharmacological properties.
Future Directions
There are several future directions for the study of 1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the optimization of its pharmacological properties to improve its efficacy and reduce its toxicity. Another direction is the study of its potential use in other diseases such as diabetes and cardiovascular diseases. Additionally, the development of novel analogs of 1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with improved properties is also an area of future research.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-methoxybenzaldehyde and 2-fluorobenzaldehyde with barbituric acid in the presence of a catalyst. The product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential use in scientific research. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. 1-(2-fluorophenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(5Z)-1-(2-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-15-9-5-2-6-11(15)10-12-16(22)20-18(24)21(17(12)23)14-8-4-3-7-13(14)19/h2-10H,1H3,(H,20,22,24)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKCKQDZPBOMW-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-(2-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

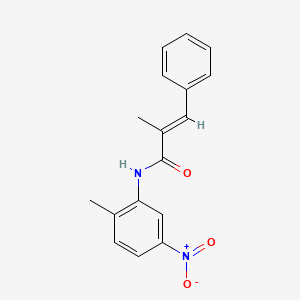
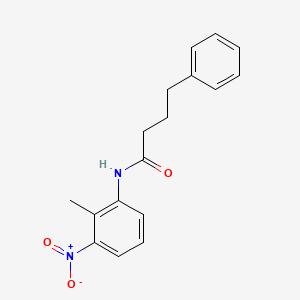
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)

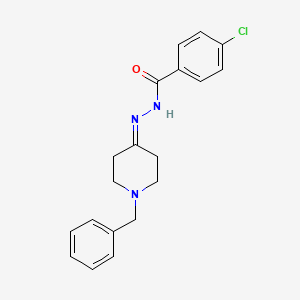

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)


